molecular formula C10H8BrNO2 B12833588 4-bromo-1-methyl-1H-Indole-7-carboxylic acid

4-bromo-1-methyl-1H-Indole-7-carboxylic acid

Cat. No.: B12833588
M. Wt: 254.08 g/mol
InChI Key: IVPFBWIPXSPSQT-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-Indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-1H-Indole-7-carboxylic acid typically involves the bromination of 1-methyl-1H-indole followed by carboxylation. One common method includes the reaction of 1-methyl-1H-indole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Scientific Research Applications

4-Bromo-1-methyl-1H-Indole-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-Indole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

  • 4-Bromoindole
  • 1-Methylindole
  • Indole-7-carboxylic acid

Comparison: 4-Bromo-1-methyl-1H-Indole-7-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

4-bromo-1-methylindole-7-carboxylic acid

InChI

InChI=1S/C10H8BrNO2/c1-12-5-4-6-8(11)3-2-7(9(6)12)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

IVPFBWIPXSPSQT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC(=C21)C(=O)O)Br

Origin of Product

United States

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